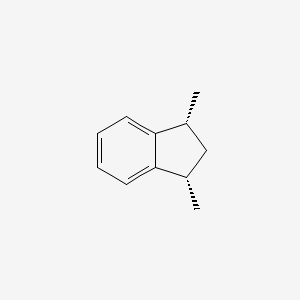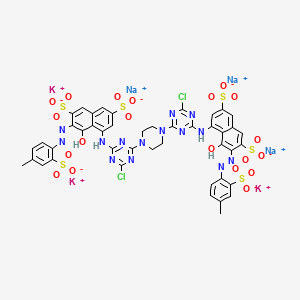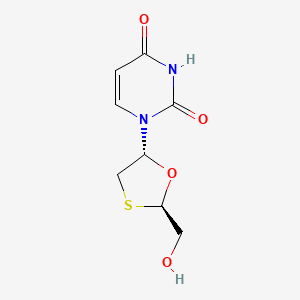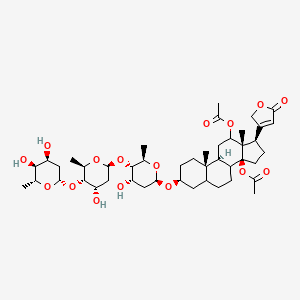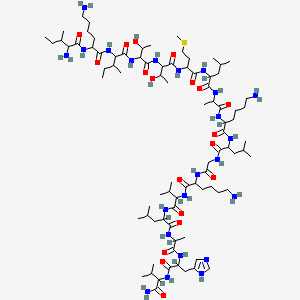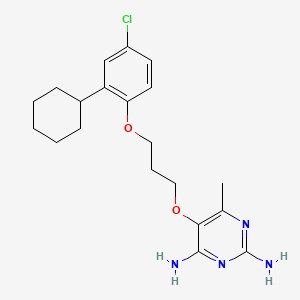
2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl- is a complex organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl- involves multiple steps, starting with the preparation of the pyrimidine ring. The process typically includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.
Substitution Reactions:
Methylation: The final step involves the methylation of the pyrimidine ring to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyrimidine-2,4-diamine
- 4-Chloro-5-methylpyrimidine-2,4-diamine
- 2,6-Dichloro-5-methylpyrimidine
Uniqueness
2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of 2,4-Pyrimidinediamine, 5-(3-(4-chloro-2-cyclohexylphenoxy)propoxy)-6-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
73260-19-2 |
|---|---|
Molecular Formula |
C20H27ClN4O2 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
5-[3-(4-chloro-2-cyclohexylphenoxy)propoxy]-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H27ClN4O2/c1-13-18(19(22)25-20(23)24-13)27-11-5-10-26-17-9-8-15(21)12-16(17)14-6-3-2-4-7-14/h8-9,12,14H,2-7,10-11H2,1H3,(H4,22,23,24,25) |
InChI Key |
FDNTVBQSWCMQOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)N)OCCCOC2=C(C=C(C=C2)Cl)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


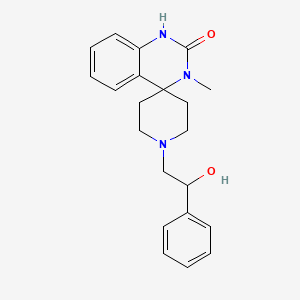
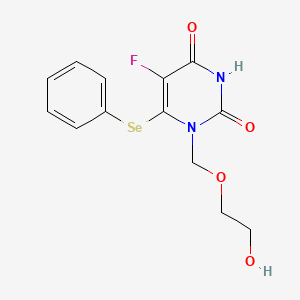

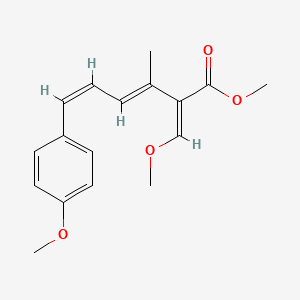
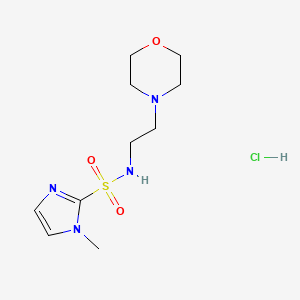
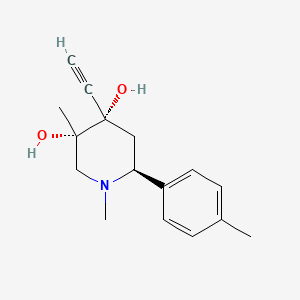
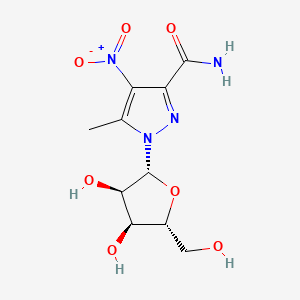
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)
